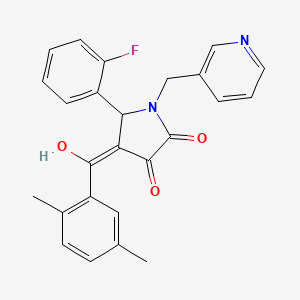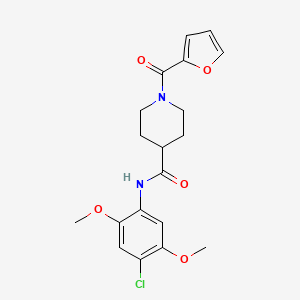![molecular formula C16H19ClN4O B5459728 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5459728.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine, commonly known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions.
作用机制
CPP acts as a competitive antagonist of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor by binding to the receptor's glycine site. This prevents the binding of glycine and reduces the activation of the receptor, leading to a decrease in the influx of calcium ions into the postsynaptic neuron. This mechanism of action has been implicated in the regulation of synaptic plasticity, learning, and memory processes, as well as the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotrophic factors, and the inhibition of neuroinflammation. CPP has also been shown to have analgesic effects in animal models of pain, possibly through the modulation of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor in the spinal cord.
实验室实验的优点和局限性
The use of CPP in scientific research has several advantages, including its high potency and selectivity for the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor, as well as its well-established mechanism of action. However, CPP also has several limitations, including its relatively short half-life, which requires frequent dosing in animal models, and its potential off-target effects on other receptors and ion channels.
未来方向
There are several future directions for the use of CPP in scientific research. One area of interest is the investigation of the role of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor in the regulation of neuroinflammation and neurodegeneration, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of novel 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor antagonists with improved potency, selectivity, and pharmacokinetic properties for use in both animal models and clinical trials. Finally, the use of CPP in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and the treatment of neurological disorders.
合成方法
CPP can be synthesized through several methods, including the reaction of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction yields CPP as a white crystalline solid with a melting point of 190-192°C.
科学研究应用
CPP has been extensively used in scientific research to investigate the role of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor in various physiological and pathological conditions. For example, CPP has been used to study the mechanisms of synaptic plasticity, learning, and memory processes, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has also been used in animal models to investigate the effects of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor blockade on pain perception and drug addiction.
属性
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-5-3-4-6-14(12)20-7-9-21(10-8-20)16(22)15-13(17)11-18-19(15)2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDRRHCGVYPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5459651.png)

![2,4-dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5459655.png)
![2-[2-(4-chlorophenyl)morpholin-4-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B5459678.png)
![1-(2-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5459685.png)
![N-ethyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}nicotinamide](/img/structure/B5459693.png)

![(2R*,3S*,6R*)-5-benzoyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5459702.png)
![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-3-piperidinecarboxylate](/img/structure/B5459705.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5459716.png)
![2-[(3-fluorophenoxy)methyl]-4-{[2-(3-methoxyphenyl)azetidin-1-yl]carbonyl}-1,3-oxazole](/img/structure/B5459724.png)

![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5459749.png)
![3-methyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459752.png)